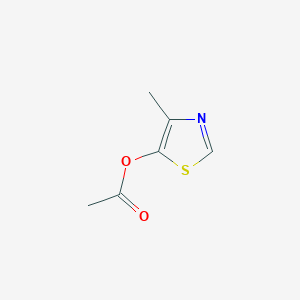4-Methyl-1,3-thiazol-5-yl acetate
CAS No.: 256642-26-9
Cat. No.: VC3247191
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 256642-26-9 |
|---|---|
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | (4-methyl-1,3-thiazol-5-yl) acetate |
| Standard InChI | InChI=1S/C6H7NO2S/c1-4-6(9-5(2)8)10-3-7-4/h3H,1-2H3 |
| Standard InChI Key | GXNSHVRONOOKSJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)OC(=O)C |
| Canonical SMILES | CC1=C(SC=N1)OC(=O)C |
Introduction
Chemical Identity and Nomenclature
Nomenclature and Structural Identification
4-Methyl-1,3-thiazol-5-yl acetate is closely related to several compounds that appear in chemical databases with varying nomenclature. The compound is frequently referred to by several names in scientific literature, including 4-Methyl-5-thiazolylethyl acetate and 5-Thiazoleethanol, 4-methyl-, acetate (ester) . The Chemical Abstracts Service (CAS) registry number associated with this compound family is 656-53-1 .
Structural Characteristics
The core structure features a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms. The compound has a methyl group at position 4 and an acetate functional group linked to position 5. The molecular formula is C8H11NO2S with a molecular weight of 185.24 g/mol . The compound contains both heterocyclic and ester functional groups, contributing to its characteristic properties and applications.
Chemical Classification
This compound belongs to the 4,5-disubstituted thiazoles class of organic compounds . Thiazoles are heterocyclic compounds containing both a nitrogen and a sulfur atom in the five-membered ring. These structural features make this compound particularly interesting for flavor chemistry applications.
Physical and Chemical Properties
General Physical Properties
4-Methyl-1,3-thiazol-5-yl acetate presents as a colorless to light yellow liquid at room temperature . The compound demonstrates specific physical characteristics that are important for both its identification and applications. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 4-Methyl-1,3-thiazol-5-yl Acetate
Chemical Properties and Stability
The compound features an ester functional group, which contributes to its reactivity profile. As with most esters, it can undergo hydrolysis under acidic or basic conditions. The thiazole ring provides stability and contributes to the compound's aromatic properties. The compound has a logP value of 0.98, indicating moderate lipophilicity .
Synthesis and Production Methods
Industrial Synthesis Routes
Several synthesis methods have been documented for the preparation of 4-Methyl-1,3-thiazol-5-yl acetate and its related derivatives. These methods typically involve specific reagents and reaction conditions to ensure high yield and purity.
Laboratory Preparation Techniques
The compound can be prepared through multiple synthetic routes. One documented method involves the reaction of 2-methylthio-4-methyl-5-(2-acetoxyethyl)-thiazole with aluminum amalgam (AlHg) . Another approach utilizes dehydrogenation with sulfur at 130°C of the β-acetyl derivative of 4-methyl-5-(β-hydroxyethyl)-3-thiazoline . These synthetic pathways demonstrate the versatility in preparing this compound for research and industrial applications.
Related Synthetic Methods
For structurally similar thiazole derivatives, the Hantzsch method has been employed, which involves the reaction of 3-chloro-2,4-pentanedione with aryl thioamides in absolute ethanol, followed by heating for 8 hours . While this specific method was reported for the synthesis of 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE, similar approaches may be applicable for the synthesis of 4-Methyl-1,3-thiazol-5-yl acetate with appropriate modifications.
Applications and Uses
Flavor and Fragrance Industry
One of the most significant applications of 4-Methyl-1,3-thiazol-5-yl acetate is in the flavor and fragrance industry. The compound is known for its meat-like aroma characteristics, making it valuable for food flavoring applications . It is particularly noted for its contribution to beef-like process flavors, which has been assessed through techniques such as gas chromatography-mass spectrometry and partial least squares regression .
Research Applications
The compound is utilized in biological studies, particularly in research investigating the contribution of oxidized tallow to aroma characteristics of beef-like process flavors . This makes it an important tool for researchers studying flavor chemistry and food science.
Sensory Properties
Organoleptic Characteristics
4-Methyl-1,3-thiazol-5-yl acetate possesses distinctive sensory properties that contribute to its value in flavor applications. The compound has an odor reminiscent of meat, which makes it particularly useful in creating authentic meat flavors in food products .
Taste Profile and Threshold Values
The taste characteristics of the compound at 10 ppm concentration have been described as meaty, brothy, bready and brown with distinctive beefy, bloody and chicken notes . These sensory attributes make it a valuable ingredient in the development of savory flavors.
Sensory Impact in Food Systems
The compound's ability to impart meat-like notes to food formulations makes it an important component in the development of savory flavors, particularly in vegetarian and vegan meat alternatives where authentic meat flavors are desired without animal-derived ingredients.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Gas chromatography-mass spectrometry (GC-MS) has been utilized in research involving 4-Methyl-1,3-thiazol-5-yl acetate, particularly in studies assessing its contribution to beef-like process flavors . This analytical technique is valuable for both identification and quantification of the compound in complex matrices.
Structure Confirmation Data
The compound has an InChIKey identifier of CRTCWNPLKVVXIX-UHFFFAOYSA-N, which serves as a unique digital representation of its chemical structure . This identifier can be used in chemical databases to retrieve information specific to this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume